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Compound of Interest

Compound Name: Mercury-195

Cat. No.: B1202985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mercury-195 (Hg-195), comparing

its properties and potential applications with other notable mercury isotopes. The focus is on

the characteristics that are pertinent to research, particularly in the fields of nuclear medicine

and drug development. This document delves into the decay properties, production

methodologies, and the biological implications of these isotopes, with a special emphasis on

the therapeutic potential of Auger electron emitters.

Quantitative Comparison of Mercury Isotopes
The selection of a radionuclide for a specific application hinges on its physical and chemical

properties. This section provides a comparative summary of key quantitative data for Mercury-
195 and its metastable state, Mercury-195m, alongside other medically relevant mercury

isotopes.
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Property
Mercury-195

(¹⁹⁵Hg)

Mercury-

195m

(¹⁹⁵ᵐHg)

Mercury-197

(¹⁹⁷Hg)

Mercury-

197m

(¹⁹⁷ᵐHg)

Mercury-203

(²⁰³Hg)

Half-life
10.53

hours[1]
41.6 hours[2]

64.14

hours[3][4]
23.8 hours[5]

46.61 days[4]

[6]

Decay Mode

Electron

Capture (EC),

β+[1]

Isomeric

Transition

(IT), EC, β+

[2][7]

Electron

Capture (EC)

[3]

Isomeric

Transition

(IT), EC[5]

Beta minus

(β-)[6][8]

Primary

Emissions

γ-rays, X-

rays, Auger

e⁻

γ-rays, X-

rays, Auger

e⁻,

Conversion

e⁻

γ-rays, X-

rays, Auger

e⁻

γ-rays, X-

rays, Auger

e⁻,

Conversion

e⁻

β⁻ particles,

γ-rays

Mean

Electron

Energy per

Decay (MeV)

Not readily

available
0.148[7]

Not readily

available
0.217 0.099[9]

Principal

Gamma Ray

Energies

(keV) and

Intensities

(%)

1.554 (100%)

[1]

261.8

(32.3%) [from

Au-195m

daughter]

77.3 (18.6%),

191.5 (2.3%)

134.0

(46.0%),

279.1 (from

¹⁹⁷Hg)

279.2

(81.5%)[6]

[10]

Auger

Electron

Emitter

Yes Yes Yes Yes No

The Promise of Auger Electron Emitters in Targeted
Radionuclide Therapy
Isotopes that decay via electron capture or internal conversion, such as Hg-195, Hg-195m, and

Hg-197, emit a shower of low-energy Auger and Coster-Kronig electrons. These electrons have
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a very short range in tissue (from nanometers to micrometers), leading to a high linear energy

transfer (LET) and dense ionization in the immediate vicinity of the decay event[11]. This

characteristic makes them highly cytotoxic when localized within or near critical cellular

structures like the DNA[12][13]. The high-LET nature of Auger electrons can induce complex

and difficult-to-repair DNA double-strand breaks (DSBs), leading to efficient cell killing[14].

The therapeutic potential of Auger electron emitters is being explored for targeted radionuclide

therapy (TRT), where a radionuclide is attached to a targeting molecule (e.g., an antibody or

peptide) that specifically binds to cancer cells[2][8][15]. This approach aims to deliver a highly

localized and potent radiation dose to tumors while minimizing damage to surrounding healthy

tissues[14].

Experimental Protocols
This section outlines detailed methodologies for the production of Mercury-195 and

representative protocols for its potential use in preclinical research.

Production of Mercury-195 via Proton Bombardment of
Gold
Mercury-195 can be produced in a cyclotron by irradiating a high-purity gold (¹⁹⁷Au) target with

a proton beam. The primary nuclear reaction is ¹⁹⁷Au(p,3n)¹⁹⁵Hg.

Target Preparation:

A thin foil of high-purity (99.99%+) natural gold (¹⁹⁷Au is the only stable isotope of gold) is

used as the target material.

The thickness of the foil is optimized based on the proton beam energy to maximize the yield

of ¹⁹⁵Hg while minimizing the production of impurities.

The gold foil is typically mounted on a water-cooled target holder to dissipate the heat

generated during irradiation.

Irradiation Parameters:
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Proton Beam Energy: Protons are accelerated to an energy range of 20-30 MeV. The optimal

energy is chosen to maximize the cross-section of the (p,3n) reaction.

Beam Current: The beam current is typically in the range of 10-100 µA, depending on the

cooling efficiency of the target system.

Irradiation Time: The duration of the irradiation is determined by the desired activity of ¹⁹⁵Hg

and its half-life.

Post-Irradiation Processing and Chemical Separation:

After irradiation, the gold target is allowed to cool to reduce short-lived activation products.

The target is dissolved in a minimal amount of aqua regia (a mixture of nitric acid and

hydrochloric acid).

The separation of no-carrier-added mercury from the bulk gold target can be achieved using

liquid-liquid extraction or ion-exchange chromatography[16].

Solvent Extraction: Mercury(II) chloride is extracted from the acidic solution into an organic

solvent such as ethyl acetate[17]. The gold remains in the aqueous phase. The mercury is

then back-extracted into an aqueous solution.

Ion Exchange Chromatography: The dissolved target solution is passed through an anion

exchange resin. Gold forms a stable anionic chloro-complex ([AuCl₄]⁻) that is strongly

retained by the resin, while mercury can be eluted with an appropriate acid solution.

The final product is a purified solution of ¹⁹⁵HgCl₂ in a biocompatible buffer.

Production of Mercury-195

Proton Beam (20-30 MeV) Gold-197 Target
¹⁹⁷Au(p,3n)¹⁹⁵Hg

Irradiated Gold Target
(contains ¹⁹⁵Hg) Dissolution in Aqua Regia

Chemical Separation
(Solvent Extraction or

Ion Exchange)
Purified ¹⁹⁵HgCl₂
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Production workflow for Mercury-195.

In Vitro Cytotoxicity Assay
This protocol describes a representative method to evaluate the cytotoxic effects of a ¹⁹⁵Hg-

labeled compound on cancer cells in vitro.

Cell Culture:

Cancer cells expressing a specific target receptor are cultured in appropriate media and

conditions.

Radiolabeling:

A targeting molecule (e.g., a monoclonal antibody or peptide) is conjugated with a suitable

chelator.

The chelator-conjugated molecule is then radiolabeled with purified ¹⁹⁵HgCl₂.

Clonogenic Survival Assay:

Cells are seeded in 6-well plates at a density that allows for the formation of individual

colonies.

After 24 hours, the cells are treated with varying concentrations of the ¹⁹⁵Hg-labeled

compound for a defined period (e.g., 1-24 hours).

Control groups include untreated cells and cells treated with the non-radiolabeled compound.

After the treatment period, the medium is removed, and the cells are washed and incubated

with fresh medium for 7-14 days to allow for colony formation.

Colonies are fixed with methanol and stained with crystal violet.

Colonies containing 50 or more cells are counted, and the surviving fraction is calculated

relative to the untreated control.
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In Vitro Cytotoxicity Assay Workflow

Seed cancer cells
in 6-well plates

Treat cells with
¹⁹⁵Hg-labeled compound

Incubate for 7-14 days

Fix and stain colonies

Count colonies and
calculate surviving fraction

Click to download full resolution via product page

Workflow for an in vitro cytotoxicity assay.

DNA Double-Strand Break Quantification
This protocol outlines a method to quantify DNA DSBs induced by a ¹⁹⁵Hg-labeled compound

using immunofluorescence staining for γ-H2AX, a marker for DNA DSBs.

Cells are grown on glass coverslips in a multi-well plate.

Cells are treated with the ¹⁹⁵Hg-labeled compound as described in the cytotoxicity assay.

At various time points after treatment, the cells are fixed with paraformaldehyde and

permeabilized with a detergent solution.
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The cells are then incubated with a primary antibody against γ-H2AX.

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

The cell nuclei are counterstained with DAPI.

The coverslips are mounted on microscope slides, and the cells are imaged using a

fluorescence microscope.

The number of γ-H2AX foci per nucleus is quantified using image analysis software. An

increase in the number of foci indicates an increase in DNA DSBs.

Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that is

overexpressed in many types of cancer and plays a crucial role in tumor growth and

progression[2][14][18]. Monoclonal antibodies, such as Cetuximab, that target EGFR have

been developed for cancer therapy[14]. Radiolabeling these antibodies with a therapeutic

isotope like ¹⁹⁵Hg could provide a targeted approach to deliver cytotoxic Auger electrons

directly to cancer cells.

Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and

autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-

ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation,

survival, and angiogenesis[1][13][19][20]. A ¹⁹⁵Hg-labeled anti-EGFR antibody would bind to the

extracellular domain of EGFR. Upon internalization, the decay of ¹⁹⁵Hg would release Auger

electrons in close proximity to the cell membrane and potentially the nucleus, leading to

localized damage and cell death, thereby disrupting these oncogenic signaling pathways.
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Targeted Disruption of EGFR Signaling by ¹⁹⁵Hg-Antibody
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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